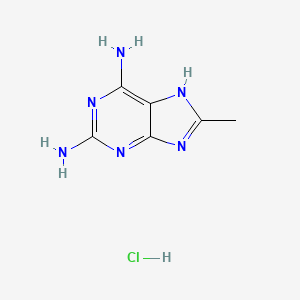

8-methyl-7H-purine-2,6-diamine hydrochloride

Description

Properties

IUPAC Name |

8-methyl-7H-purine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H5,7,8,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRCOYJGIFWOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC(=C2N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodologies

Microwave-Assisted One-Pot Synthesis

A microwave-assisted protocol enables efficient construction of the 8-substituted purine scaffold. Adapted from Tao et al., this method involves:

- Reactants :

- Aryl acetic acid (e.g., methyl-substituted variants for 8-methyl derivatives)

- Pyrimidine-4,5,6-triamine or pyrimidine-2,4,5,6-tetraamine

- Triphenyl phosphite (acts as a coupling agent)

- Anhydrous pyridine (solvent)

- Conditions :

Mechanistic Insights :

The reaction proceeds through in situ formation of an acid fluoride intermediate, which couples with the triamine to form an amide. Subsequent cyclodehydration under microwave conditions yields the purine core. For 8-methyl derivatives, methyl-substituted acetic acid precursors are critical to direct substitution at position 8.

Table 1: Key Parameters for Microwave-Assisted Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 220°C | |

| Pressure | 8 bar | |

| Reaction Time | 15 minutes | |

| Yield (Typical) | 20–40% (varies with substitution) | |

| Purification Method | Preparative TLC |

Multi-Step Condensation Approach

Traditional synthesis routes involve sequential condensation and cyclization steps:

Step 1: Acid Fluoride Formation

Step 2: Coupling with Triamine

Step 3: Cyclodehydration

Challenges :

Nucleophilic Substitution on Chloropurine Scaffolds

An alternative route starts with 2,6-dichloropurine (CAS 5451-40-1):

Step 1: C6 Substitution

Step 2: C8 Methylation

Step 3: C2 Amination

Salt Formation

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Microwave-Assisted | 20–40% | 15 minutes | Rapid, high efficiency | Requires specialized equipment |

| Multi-Step Condensation | ≤20% | 24+ hours | No specialized reagents | Low yield, side reactions |

| Nucleophilic Substitution | 30–50% | 24 hours | Regioselective methylation | Multiple purification steps |

Reaction Mechanism and Regioselectivity

The position of substitution in purine derivatives is governed by electronic and steric factors:

- Deprotonation Effects : In basic media, deprotonation of the imidazole ring (N7 or N9) reduces electron density at position 8, favoring nucleophilic attack at position 6.

- Microwave Enhancement : Dielectric heating accelerates cyclodehydration, minimizing decomposition and improving regioselectivity for 8-methyl products.

Critical Side Reactions :

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

8-methyl-7H-purine-2,6-diamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Methyl-7H-purine-2,6-diamine hydrochloride is primarily recognized for its role as a pharmaceutical intermediate . It serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of 9H-purine-2,6-diamine compounds demonstrate potential in treating proliferative diseases due to their ability to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and transcription .

Case Study: Proliferative Diseases

A study demonstrated that certain 9H-purine-2,6-diamine derivatives exhibited efficacy against cancers that are reliant on topoisomerase II activity. These compounds were formulated into pharmaceutical preparations aimed at treating conditions such as leukemia and solid tumors .

Antiviral Research

Recent investigations have highlighted the antiviral properties of this compound and its analogs. Specifically, studies have shown that related compounds exhibit significant antiviral activity against various viruses, including Dengue, Zika, West Nile, and Influenza A .

Case Study: Broad-Spectrum Antivirals

In vitro analysis revealed that certain derivatives demonstrated low micromolar potency against these viruses with high selectivity indices. Notably, one derivative was effective against SARS-CoV-2 with an IC50 value of 0.5 μM, indicating its potential as a broad-spectrum antiviral agent .

Diabetes Treatment

Another application of this compound is in the development of drugs for managing type II diabetes mellitus. The compound's derivatives have been investigated for their role as DPP-IV inhibitors, which are vital in glucose metabolism regulation .

Case Study: DPP-IV Inhibitors

Research has shown that specific derivatives of this compound effectively inhibit DPP-IV activity. This inhibition leads to improved insulin sensitivity and glycemic control in diabetic models .

Analytical Chemistry and Diagnostics

The compound is also utilized in analytical chemistry and clinical diagnostics. Its properties make it suitable for various applications in cell culture and biochemical assays .

Comparative Data Table

Mechanism of Action

The mechanism of action of 8-methyl-7H-purine-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

The following table compares 8-methyl-7H-purine-2,6-diamine hydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties and biological activities:

*Calculated based on formula from .

Structural and Functional Insights

Purine-Based Analogs

- N⁶-Methoxy-9H-purine-2,6-diamine : Differs by a methoxy group at N6 instead of a methyl group at C6. This substitution reduces molecular weight (196.17 vs. 200.5 g/mol) and may alter hydrogen-bonding capacity, affecting target selectivity .

- KRIBB11: A pyridine-diamine derivative with a nitro group.

Diamine Motif in Therapeutics

- RS-0406 : A pyridazine-diamine with hydroxyphenyl groups. Its β-sheet-breaking activity highlights the role of diamine moieties in disrupting protein aggregates, a mechanism possibly shared with purine-diamines if configured appropriately .

- Pramoxine Hydrochloride : Demonstrates the pharmacological utility of diamines in topical anesthetics, though its morpholine and ether groups confer distinct solubility and bioavailability compared to purine derivatives .

Biological Activity

8-Methyl-7H-purine-2,6-diamine hydrochloride, also known as a derivative of 2,6-diaminopurine, has garnered attention in pharmacological research due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

This compound is a purine derivative characterized by its unique structure that allows it to interact with various biological targets. The compound's molecular formula is , and it exhibits properties typical of purines, such as nucleoside analog activity.

The biological activity of this compound primarily involves its role as an antiviral agent. It acts by inhibiting viral replication through interference with nucleic acid synthesis. The compound's mechanism includes:

- Inhibition of Viral Polymerases : The compound mimics adenine and incorporates into viral RNA or DNA, disrupting the replication process.

- Multi-target Effects : Research indicates that similar compounds can exhibit broad-spectrum antiviral activity by targeting multiple pathways within the host cells or the virus itself .

Antiviral Activity

Recent studies have highlighted the efficacy of this compound against various viruses:

| Virus | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Dengue Virus | 0.5 - 5.3 | High |

| Zika Virus | 0.5 | 240 |

| Influenza A Virus | 0.5 - 5.3 | High |

| SARS-CoV-2 | 0.5 | 240 |

The compound demonstrated low micromolar potency against these viruses in vitro, indicating its potential as a broad-spectrum antiviral agent .

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence supporting the anticancer activity of this compound:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

- Mechanism : The compound's ability to interfere with DNA synthesis may contribute to its anticancer effects by preventing tumor cell proliferation .

Case Studies

- Flavivirus Inhibition : A study reported that derivatives of 2,6-diaminopurine exhibited significant inhibition against flaviviruses such as Dengue and Zika. The lead compound showed an IC50 comparable to established antiviral drugs like Sofosbuvir and Ribavirin .

- SARS-CoV-2 Research : In a controlled environment, the compound was effective in inhibiting SARS-CoV-2 replication in cell lines that mimic human respiratory cells. The results suggested a promising avenue for further development as a treatment for COVID-19 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Methyl Group at Position 8 : Enhances binding affinity to viral polymerases.

- Diamine Functionality : Contributes to its ability to mimic nucleobases and integrate into nucleic acid chains.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-methyl-7H-purine-2,6-diamine hydrochloride, and how is purity assessed?

- The compound can be synthesized via nucleophilic substitution or condensation reactions using intermediates like 5-amino-4-chloro-6-(methylamino)pyrimidine, followed by HCl salt formation. Purity is typically confirmed by HPLC (>98%) and elemental analysis (C, H, N, Cl ratios) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How is the structural conformation of this compound determined experimentally?

- Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves the compound’s 3D structure, including bond angles and hydrogen bonding patterns . Complementary techniques like ¹H/¹³C NMR and FT-IR verify substituent positions and functional groups (e.g., NH₂ and methyl groups at C8) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility is highest in polar solvents (water, methanol) due to the hydrochloride salt. Stability tests (TGA/DSC) show decomposition >200°C. Storage at 4°C in inert atmospheres prevents hygroscopic degradation .

Advanced Research Questions

Q. How does this compound enhance DNA strand displacement efficiency in isothermal assays?

- The purine-2,6-diamine scaffold stabilizes base-pairing via additional hydrogen bonds (e.g., 2-aminoadenine derivatives). This increases duplex melting temperatures (ΔTm +5–8°C) and enables sequence-specific invasion of canonical DNA, critical for dynamic DNA nanotechnology .

Q. What methodological considerations are critical when designing fluorescence-based assays to monitor its interactions with nucleic acids?

- Fluorescent probes (e.g., pyrene click sensors) require precise linker chemistry to avoid steric hindrance. Förster resonance energy transfer (FRET) or fluorescence polarization assays must account for quenching effects from the purine’s aromatic system .

Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?

- Discrepancies in tautomeric forms (e.g., 7H vs. 9H purine configurations) arise due to solvent effects. Hybrid approaches combining solution-state NMR, solid-state NMR, and Mercury CSD’s packing analysis clarify dynamic vs. static structural features .

Q. What strategies are used to investigate its mechanism in cytoprotective or anticancer pathways?

- Target engagement is validated via competitive binding assays (e.g., SPR for kinase inhibition) and cellular thermal shift assays (CETSA). RNAi knockdowns or CRISPR screens identify downstream effectors, while metabolomics tracks purine salvage pathway modulation .

Q. How do crystallographic refinement challenges (e.g., disorder, twinning) impact structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.